ETHYL 2-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of ETHYL 2-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by cyclization and subsequent reactions to introduce the benzothiophene moiety. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or toluene .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Scientific Research Applications
ETHYL 2-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is studied for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- METHYL 2- (2- (4-OXO-3 (4H)-QUINAZOLINYL)ETHOXY)BENZOATE
- METHYL 2- ( ( (4-OXO-3 (4H)-QUINAZOLINYL)ACETYL)AMINO)BENZOATE
- METHYL 2- ( ( (7-CHLORO-4-OXO-3 (4H)-QUINAZOLINYL)ACETYL)AMINO)BENZOATE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-14-9-5-7-11-16(14)26-19(17)22-12(2)21-15-10-6-4-8-13(15)18(22)23/h4,6,8,10H,3,5,7,9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSDZYOFMPXGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=NC4=CC=CC=C4C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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